1,2,3-Thiadiazol-4-amine
Description
Historical Development and Evolution of 1,2,3-Thiadiazole (B1210528) Chemistry
The journey into the chemistry of 1,2,3-thiadiazoles began in the late 19th century. e-bookshelf.de However, it was the development of versatile synthetic methods in the mid-20th century that truly catalyzed the exploration of this heterocyclic system.
A pivotal moment in the history of 1,2,3-thiadiazole synthesis was the discovery of the Hurd-Mori reaction . wikipedia.orgsphinxsai.com This method involves the cyclization of hydrazones, particularly those with an electron-withdrawing group on the N2 position, with thionyl chloride to form the 1,2,3-thiadiazole ring. wikipedia.orgsphinxsai.com The Hurd-Mori synthesis remains a cornerstone for the preparation of a wide variety of substituted 1,2,3-thiadiazoles due to its simplicity and versatility. nih.govmdpi.com
Another significant classical method is the Pechmann synthesis , which involves the cycloaddition of diazoalkanes onto a carbon-sulfur double bond, found in compounds like thioketones. sphinxsai.comthieme-connect.de The Wolff synthesis, which utilizes the heterocyclization of α-diazo thiocarbonyl compounds, also represents an important route to this ring system. sphinxsai.comisres.org
Over the years, these foundational methods have been refined and new synthetic strategies have emerged, including microwave-assisted syntheses and the use of ionic liquids, to improve yields and expand the scope of accessible 1,2,3-thiadiazole derivatives. mdpi.com The continuous evolution of synthetic methodologies underscores the enduring interest in this class of compounds. e-bookshelf.deresearchgate.net
Structural Characteristics and Aromaticity of the 1,2,3-Thiadiazole Ring System
The 1,2,3-thiadiazole ring is a five-membered heterocycle containing one sulfur atom and two adjacent nitrogen atoms. wikipedia.org This arrangement of heteroatoms imparts unique electronic and structural properties to the ring.
Aromaticity is a key feature of the 1,2,3-thiadiazole system. mdpi.comwikipedia.org The ring contains 6 π-electrons, fulfilling Hückel's rule for aromaticity, which contributes to its relative stability. researchgate.netresearchgate.net Theoretical studies, using various computational methods, have confirmed the aromatic character of 1,2,3-thiadiazoles, suggesting a larger aromatic character than other five-membered heterocycles like pyrrole (B145914) and thiophene. researchgate.net This aromaticity influences the ring's reactivity, making it generally stable but also susceptible to specific types of chemical transformations. isres.org
The molecular geometry of the 1,2,3-thiadiazole ring has been determined through techniques like microwave spectroscopy. thieme-connect.de The presence of the heteroatoms, particularly the electronegative nitrogen atoms, creates a dipole moment and influences the electron distribution within the ring, making it electron-deficient. researchgate.net This electronic nature plays a crucial role in its chemical behavior and interactions with other molecules.
Interactive Data Table: Key Synthetic Methods for 1,2,3-Thiadiazoles
| Synthesis Method | Key Reactants | General Product | Reference |
| Hurd-Mori Synthesis | Hydrazone, Thionyl Chloride | Substituted 1,2,3-Thiadiazole | wikipedia.orgsphinxsai.com |
| Pechmann Synthesis | Diazoalkane, Thiocarbonyl Compound | Substituted 1,2,3-Thiadiazole | sphinxsai.comthieme-connect.de |
| Wolff Synthesis | α-Diazo Thiocarbonyl Compound | Substituted 1,2,3-Thiadiazole | sphinxsai.comisres.org |
Significance of 1,2,3-Thiadiazol-4-amine within Heterocyclic Chemistry Research
While the broader class of 1,2,3-thiadiazoles has been extensively studied, this compound and its derivatives hold particular importance within heterocyclic chemistry for several reasons. The amino group at the 4-position provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds. mdpi.com
This versatility makes this compound a valuable building block in organic synthesis. e-bookshelf.de Researchers have utilized this scaffold to construct more complex molecules with potential applications in various fields. For instance, derivatives of this compound have been investigated for their potential biological activities, contributing to the field of medicinal chemistry. mdpi.comjapsonline.com The exploration of such derivatives has led to the discovery of compounds with a wide range of biological properties. mdpi.comisres.org
The study of this compound and its derivatives also contributes to a deeper understanding of structure-activity relationships (SAR). By systematically modifying the structure of the parent compound and evaluating the properties of the resulting analogues, chemists can gain insights into how specific structural features influence chemical and biological behavior. mdpi.com This knowledge is crucial for the rational design of new molecules with desired functionalities.
The ongoing research into this compound highlights its role as a privileged scaffold in the development of novel heterocyclic compounds. mdpi.com Its accessibility through established synthetic routes and the potential for diverse functionalization ensure its continued relevance in the advancement of heterocyclic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
thiadiazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S/c3-2-1-6-5-4-2/h1H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWHXIJMTMMRTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295364 | |
| Record name | 1,2,3-THIADIAZOL-4-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4100-27-0 | |
| Record name | NSC101515 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-THIADIAZOL-4-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,2,3 Thiadiazol 4 Amine and Its Derivatives
Classical and Established Synthetic Routes for 1,2,3-Thiadiazoles
Traditional methods for the synthesis of the 1,2,3-thiadiazole (B1210528) ring system have been fundamental to the advancement of heterocyclic chemistry. These established pathways provide reliable routes to a variety of 1,2,3-thiadiazole derivatives.
Hurd-Mori Synthesis: Principles, Scope, and Limitations
The Hurd-Mori synthesis, discovered in 1955, is one of the most common and versatile methods for preparing 1,2,3-thiadiazoles. thieme-connect.decofc.edu This reaction typically involves the cyclization of hydrazones that have an α-methylene group with thionyl chloride. thieme-connect.dewikipedia.org
Principles: The core of the Hurd-Mori reaction is the treatment of hydrazone derivatives, often N-acyl or N-tosyl hydrazones, with thionyl chloride. wikipedia.org The hydrazone, which contains four of the five ring atoms, reacts with thionyl chloride that serves as the sulfur source to form the thiadiazole ring. e-bookshelf.de A proposed mechanism suggests that the reaction proceeds through the attack of thionyl chloride on the E-isomer of the hydrazone, followed by cyclization. thieme-connect.de
Scope: The Hurd-Mori reaction is highly versatile and has been used to prepare a large number of mono- and disubstituted 1,2,3-thiadiazoles. thieme-connect.deresearchgate.net It is particularly suitable for synthesizing alkyl- and (het)aryl-substituted 1,2,3-thiadiazoles due to the ready availability of the corresponding carbonyl precursors. e-bookshelf.de The reaction has been successfully applied to produce pyrazolyl-1,2,3-thiadiazole scaffolds by reacting pyrazolyl-phenylethanones with semicarbazide (B1199961) to form a semicarbazone intermediate, which is then cyclized with thionyl chloride. mdpi.com Hydrazones with ester (COOR) or sulfonyl (SO₂R) groups generally provide the best yields. e-bookshelf.de Furthermore, fused 1,2,3-thiadiazoles can be synthesized from cyclic ketones. e-bookshelf.de Improvements to the Hurd-Mori reaction have been developed, such as a metal-free method using N-tosylhydrazones and sulfur in the presence of TBAI as a catalyst. mdpi.com
Limitations: The Hurd-Mori reaction has several limitations. It is generally unsuccessful if the hydrazone derivative is sterically hindered. e-bookshelf.de The presence of unprotected functional groups that can react with thionyl chloride, such as amino or hydroxyl groups, will cause the reaction to fail. e-bookshelf.de While sulfur monochloride or dichloride can sometimes be used as the sulfur source, the yields are often lower due to side reactions. e-bookshelf.de Sulfuryl chloride is not a suitable reagent as it leads to chlorinated products instead of the desired thiadiazole. e-bookshelf.de
| Starting Material | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrazone of ethyl methyl ketone | Thionyl chloride | 4,5-Disubstituted 1,2,3-thiadiazole | Not specified | |
| Semicarbazones of oxo nitriles | Thionyl chloride | Chiral 1,2,3-thiadiazoles | 60-78 | |
| Pyrazolyl-phenylethanone semicarbazones | Thionyl chloride | Pyrazolyl-1,2,3-thiadiazoles | Good to excellent | mdpi.com |
| N-tosylhydrazones | Sulfur (with TBAI catalyst) | Substituted aryl 1,2,3-thiadiazoles | 44-98 | mdpi.com |
Wolff Synthesis Approaches to the 1,2,3-Thiadiazole Scaffold
The Wolff synthesis represents one of the earliest methods for forming the 1,2,3-thiadiazole ring. thieme-connect.de This approach generally involves the reaction of a diazo carbonyl compound with a thionating agent. thieme-connect.de
Principles: The classical Wolff synthesis involves the reaction of diazo ketones, which can be prepared by the diazotization of α-amino ketones, with ammonium (B1175870) hydrosulfide (B80085) to yield disubstituted 1,2,3-thiadiazoles. thieme-connect.de The scope of this reaction has been expanded through the use of various thionating agents, such as Lawesson's reagent and phosphorus pentasulfide. thieme-connect.de The reaction is thought to proceed through an α-diazo thiocarbonyl intermediate that adopts a cis-geometry in the transition state. thieme-connect.de
Scope and Limitations: Initially, it was believed that only molecules with a rigid cis-diazo ketone geometry could be converted into 1,2,3-thiadiazoles. thieme-connect.de However, it has since been demonstrated that some conformationally flexible diazo carbonyl compounds can also undergo the cyclization. thieme-connect.de The development of new methods for the diazo-transfer reaction has made the required diazo carbonyl compounds more accessible, thereby broadening the scope of the Wolff synthesis. thieme-connect.de
Pechmann Synthesis and Related Cycloaddition Reactions
The Pechmann synthesis, first reported in 1896, is another foundational method for constructing the 1,2,3-thiadiazole ring system. thieme-connect.de It is a type of [3+2] cycloaddition reaction. researchgate.net
Principles: The original Pechmann synthesis involved the reaction of diazomethane (B1218177) with phenyl isothiocyanate. thieme-connect.de This reaction is an example of a 1,3-dipolar cycloaddition between a diazoalkane and a thiocarbonyl compound. researchgate.net Of the four possible isomeric products, N-phenyl-1,2,3-thiadiazol-5-amine was the sole product formed in the initial report. thieme-connect.de
Scope and Limitations: The scope of the Pechmann reaction has been expanded to include substituted isothiocyanates and other diazoalkanes. thieme-connect.de For instance, 1,3-dipolar cycloaddition of diphenyl or methyl diazomethanes with substituted isothiocyanates can produce variously substituted 1,2,3-thiadiazoles. thieme-connect.de However, the utility of this method can be limited by the availability and stability of the required diazoalkane precursors.
Oxidative Cyclization Methods for 1,2,3-Thiadiazole Ring Formation
Oxidative cyclization represents a significant strategy for the synthesis of various heterocyclic compounds, including 1,2,3-thiadiazoles. These methods often involve the formation of a key bond, such as an S-N bond, under oxidative conditions.
Principles: A common approach involves the oxidative cyclization of 3-hydrazono-1,3-dihydroindole-2-thiones to prepare fused 2H- mdpi.comkuleuven.bepharmedicopublishers.comthiadiazolo[5,4-b]indoles. kuleuven.be Another strategy employs the iodine-catalyzed cyclization of N-tosylhydrazones with a sulfur source. isres.org For example, an iodine/DMSO catalyzed reaction of N-tosylhydrazones with elemental sulfur has been developed, where DMSO acts as both a solvent and an oxidant to regenerate the iodine catalyst. researchgate.net This allows for a one-pot synthesis of 4-aryl-1,2,3-thiadiazoles. researchgate.net
Scope and Limitations: These methods can be quite effective and offer advantages such as operational simplicity and high step-economy. researchgate.net The iodine/DMSO catalyzed method has a broad substrate scope and is scalable. researchgate.net However, some oxidative cyclization methods may require the use of specific starting materials or reagents that may not be readily available.
Modern and Advanced Synthetic Strategies for 1,2,3-Thiadiazol-4-amine Analogs
In recent years, modern synthetic methodologies have been developed to provide more efficient and diverse routes to 1,2,3-thiadiazole derivatives. These advanced strategies often focus on improving atom economy, reducing reaction steps, and allowing for greater molecular diversity.
Multi-Component Reaction Approaches (e.g., Ugi Four-Component Reaction)
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. core.ac.ukresearchgate.net The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that has been adapted for the synthesis of 1,2,3-thiadiazole derivatives. mdpi.comcore.ac.uk
Principles: The Ugi reaction is a one-pot reaction that combines an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form a di-peptide-like scaffold. core.ac.uk A variation of this reaction, the Ugi-tetrazole synthesis, employs azidotrimethylsilane (B126382) as the acid component. core.ac.uk For the synthesis of 1,2,3-thiadiazole derivatives, a pre-formed thiadiazole containing one of the four necessary components is used. For example, a 1,2,3-thiadiazole with an aldehyde functional group can react with an amine, an isocyanide, and another component to generate a complex thiadiazole derivative. mdpi.comcore.ac.uk
Scope and Findings: The Ugi reaction offers a convenient and efficient one-step approach to substituted 1,2,3-thiadiazoles with yields ranging from low to excellent (6-98%). mdpi.com This strategy has been successfully used to synthesize 5-methyl substituted thiadiazole derivatives. mdpi.com In a specific application, 4-methyl-1,2,3-thiadiazole-5-carbaldehyde (B138919) was used in a U-4CR with substituted amines, cyclohexyl isocyanide, and azidotrimethylsilane to produce tetrazole-containing 1,2,3-thiadiazole derivatives in moderate yields. mdpi.comcore.ac.uk This highlights the ability of the Ugi reaction to introduce significant molecular diversity, which is particularly valuable in the development of new bioactive compounds. nih.gov
| Thiadiazole Component | Amine | Isocyanide | Fourth Component | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1,2,3-Thiadiazole | Amine derivative | Isocyanide component | Aldehyde | 5-Methyl substituted thiadiazole derivatives | 6-98% | mdpi.com |
| 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde | Substituted amines | Cyclohexyl isocyanide | Azidotrimethylsilane | Tetrazole-containing 4-methyl substituted 1,2,3-thiadiazoles | Moderate | mdpi.comcore.ac.uk |
Transition-Metal-Catalyzed Denitrogenative Transannulation Reactions
A promising and relatively recent approach for the synthesis of diverse heterocyclic scaffolds involves the transition-metal-catalyzed denitrogenative transannulation of 1,2,3-thiadiazoles. uow.edu.aumq.edu.au This method has gained considerable attention since 2016. uow.edu.au The reaction proceeds through the ring cleavage of the 1,2,3-thiadiazole to form an α-diazothione intermediate, which then undergoes denitrogenation to generate reactive species. mq.edu.au
Rhodium catalysts have been a primary focus in these transformations. mq.edu.au For instance, Rh(I)-catalyzed denitrogenative transformations of 4-vinyl-1,2,3-thiadiazoles have been developed, demonstrating ligand-controlled reactivity. mq.edu.au The choice of the rhodium catalyst and ligands can direct the reaction towards either intramolecular transannulation to form furans or intermolecular transannulation with alkynes to yield densely functionalized thiophenes with unexpected regioselectivity. mq.edu.au Mechanistic studies, including experimental and computational approaches, have been crucial in understanding the influence of substrate structure and the role of ligands, such as DPPF, on the reaction outcome. mq.edu.au Crystallographic data have suggested that the key organorhodium intermediate is likely a four-membered cyclometalated Rh(III) complex. mq.edu.au
The electronic nature of the substituent at the C5-position of the 1,2,3-thiadiazole ring has a significant impact on the reactivity in Rh(I)-catalyzed intermolecular transannulation reactions with alkynes like phenylacetylene. researchgate.net This highlights the importance of substrate electronics in controlling the reaction course. researchgate.net
Beyond rhodium, nickel-catalyzed denitrogenative transannulation of 1,2,3-benzotriazinones with alkynes, allenes, and isocyanides has also been reported, leading to the formation of isoquinolones. nih.gov
A notable application of this methodology is the rhodium-catalyzed synthesis of 1,3-thiaphosphole (B14319606) derivatives through the denitrogenative cyclization of 1,2,3-thiadiazole-4-carboxylates with phosphaalkynes. researchgate.net
Water/Alkali-Catalyzed Reactions with Cyanothioacetamides and Azides
An eco-friendly and efficient one-step method for the synthesis of 1,2,3-thiadiazole derivatives involves the reaction of 2-cyanothioacetamides with various azides in water in the presence of an alkali. acs.orgnih.gov This atom-economic approach can lead to the formation of 1,2,3-thiadiazol-4-carbimidamides and 1,2,3-triazole-4-carbothioamides. acs.orgnih.gov
The reaction conditions, particularly the amount of alkali and the temperature, play a crucial role in determining the product distribution and yield. acs.orgurfu.ru For example, the reaction of 2-cyanothioacetamide (B47340) with an azide (B81097) in water at room temperature in the presence of sodium alkali can yield 5-pyrrolidino-1,2,3-thiadiazole-4-(N-sulfonyl)carbimidamide as the major product. acs.orgurfu.ru Optimal conditions for the synthesis of specific 1,2,3-thiadiazoles have been determined by varying these parameters. acs.orgurfu.ru
This methodology has been extended to one-pot reactions of sulfonyl chlorides and 6-chloropyrimidines with sodium azide, avoiding the need to isolate potentially unsafe sulfonyl azides. nih.gov Furthermore, the reaction of N,N'-bis-(2-cyanothiocarbonyl)pyrazine with sulfonyl azides under these conditions affords bicyclic 1,2,3-thiadiazoles connected via a piperazinyl linker. nih.govurfu.ru The reaction is also applicable to 6-azidopyrimidine-2,4-diones, which react with cyanothioacetamides to form N-pyrimidin-6-yl-5-dialkylamino-1,2,3-thiadiazole-4-N-l-carbimidamides. nih.gov A proposed mechanism suggests that water plays a key role in altering the reactivity of azides towards 2-cyanothioacetamides. nih.gov
A solvent-base-controlled, transition-metal-free synthesis of 4,5-functionalized 1,2,3-thiadiazoles can be achieved from 2-cyanothioacetamides and sulfonyl azides. In an aprotic solvent with a base, 2-cyanothioacetamides act as C-C-S building blocks to exclusively produce 5-amino-4-cyano-1,2,3-thiadiazoles. nih.gov
Alternative Cyclization Methods (e.g., from Thiosemicarbazides and Acylhydrazines)
The Hurd-Mori reaction is a widely used method for synthesizing 1,2,3-thiadiazoles. researchgate.net This reaction typically involves the cyclization of α-methylene ketone semicarbazones with thionyl chloride. mdpi.comtandfonline.com For example, pyrazolyl-1,2,3-thiadiazole scaffolds can be synthesized by reacting pyrazolyl-phenylethanones with semicarbazide to form the semicarbazone intermediate, which is then cyclized with thionyl chloride. mdpi.com Similarly, this method has been used to prepare 1,2,3-thiadiazole derivatives from 2-oxoallobetulin. mdpi.com An improved, metal-free Hurd-Mori approach involves the reaction of N-tosylhydrazones with sulfur, catalyzed by TBAI (tetrabutylammonium iodide). mdpi.comorganic-chemistry.org
Thiosemicarbazides serve as versatile precursors for various thiadiazole derivatives. The cyclization of thiosemicarbazide (B42300) derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids in acidic media, such as 25% HCl or concentrated H2SO4, leads to the formation of 1,3,4-thiadiazole (B1197879) derivatives. ptfarm.pl The acylation of thiosemicarbazide followed by dehydration is a common route to 5-substituted 2-amino-1,3,4-thiadiazoles. nih.gov Various dehydrating agents like sulfuric acid, polyphosphoric acid, and phosphorus halides can be employed. nih.gov
Acylhydrazines are also valuable starting materials for 1,2,3-thiadiazoles. A traceless solid-phase synthesis has been developed where resin-bound acylhydrazones are cleaved and cyclized with thionyl chloride to afford 1,2,3-thiadiazole derivatives in good yields and high purities. tandfonline.comresearchgate.net This solid-phase approach allows for the introduction of various substituents at the 4 and 5 positions of the thiadiazole ring. tandfonline.com Additionally, N,N'-acylhydrazines can be thionated using Lawesson's reagent to yield 1,3,4-thiadiazoles. organic-chemistry.org
Ultrasound-Assisted Synthesis Protocols
Ultrasound irradiation has emerged as a green and efficient technique to accelerate the synthesis of thiadiazole derivatives, often leading to higher yields, shorter reaction times, and purer products compared to conventional methods. tandfonline.com
One example is a multi-step synthesis where a 5-carboxylic acid substituted thiadiazole is converted to its acid chloride, which then reacts with glycine. The resulting carboxamide derivative can be further modified under ultrasonic conditions. mdpi.com Another application involves the ultrasound-assisted synthesis of 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids through a multicomponent reaction of pyrazole-4-carbaldehyde, 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines, and 2-mercaptoacetic acid in ethanol (B145695). This method provides excellent yields in short reaction times at a moderate temperature of 50 °C. iaea.org
Ultrasound has also been successfully employed in the synthesis of novel 1,3,4-thiadiazole and bi(1,3,4-thiadiazole) derivatives incorporating a pyrazolone (B3327878) moiety from the reaction of 1-methyl-5-oxo-3-phenyl-2-pyrazolin-4-thiocarbox-anilide with various hydrazonyl halides. nih.gov Furthermore, the copper-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) reaction to synthesize 1,2,3-triazoles coupled with diaryl sulfone moieties has been efficiently carried out under ultrasound irradiation, reducing reaction times and increasing yields. nih.gov
Derivatization Strategies for this compound
Synthesis of Substituted this compound Analogs
The synthesis of substituted this compound analogs can be achieved through various synthetic routes. One approach involves a switchable synthesis from 2-cyanothioacetamides and sulfonyl azides, which, under specific solvent and base conditions, can lead to 5-amino-4-cyano-1,2,3-thiadiazoles. nih.gov These can be further transformed into 5-amino-1,2,3-thiadiazole-4-carboximidamides. nih.gov
Another strategy is the water/alkali-catalyzed reaction of 2-cyanothioacetamides with azides, which directly provides 1,2,3-thiadiazol-4-carbimidamides. acs.org This method allows for the introduction of various substituents depending on the starting materials. acs.org
Multicomponent reactions, such as the Ugi four-component reaction (U-4CR), offer a versatile platform for synthesizing substituted 1,2,3-thiadiazole derivatives. For instance, reacting an amine, an aldehyde, a thiadiazole, and an isocyanide component can yield 5-methyl substituted thiadiazole derivatives. mdpi.com Further modifications, such as the reduction of a carboxylate group to an alcohol and subsequent oxidation to an aldehyde, can provide a scaffold for introducing further diversity, as demonstrated by the synthesis of tetrazole-containing 4-methyl substituted 1,2,3-thiadiazoles via a Ugi-4CR. mdpi.com
The following table summarizes examples of substituted 1,2,3-thiadiazole analogs and their synthetic methods.
Table 1: Examples of Substituted 1,2,3-Thiadiazole Analogs and Synthetic Approaches
| Product | Starting Materials | Method | Reference |
|---|---|---|---|
| 5-Amino-4-cyano-1,2,3-thiadiazoles | 2-Cyanothioacetamides, Sulfonyl azides | Base-catalyzed reaction in an aprotic solvent | nih.gov |
| 1,2,3-Thiadiazol-4-carbimidamides | 2-Cyanothioacetamides, Azides | Water/alkali-catalyzed reaction | acs.org |
| 5-Methyl substituted thiadiazole derivatives | Amine, Aldehyde, Thiadiazole, Isocyanide | Ugi four-component reaction | mdpi.com |
Construction of Fused and Linearly Connected 1,2,3-Thiadiazole Heterocycles
The construction of fused and linearly connected 1,2,3-thiadiazole heterocycles expands the structural diversity and potential applications of this scaffold.
Fused 1,2,3-thiadiazoles can be synthesized through various cyclization strategies. For example, a solid-phase synthesis approach allows for the preparation of fused 1,2,3-thiadiazoles by the traceless cyclization cleavage of resin-bound acylhydrazones. tandfonline.com Another method involves the Hurd-Mori reaction for the synthesis of bicyclic 1,2,3-thiadiazoles, such as pyrrolo[d] uow.edu.auacs.orgmdpi.comthiadiazole carboxylates and 5,6-dihydro-4H-cyclopenta[d] uow.edu.auacs.orgmdpi.comthiadiazoles, with studies on the regioselectivity of the cyclization. researchgate.net The synthesis of benzo[1,2-d:4,5-d′]bis( uow.edu.auacs.orgmdpi.comthiadiazole) and its derivatives represents another class of fused systems. mdpi.com
Linearly connected 1,2,3-thiadiazole heterocycles can be prepared through multi-step synthetic sequences. For instance, a 1,2,3-thiadiazole acetanilide (B955) derivative can be converted to an isothiocyanic ester, which then cyclizes to form a 1,2,4-triazole (B32235) with a 1,2,3-thiadiazole substituent. mdpi.com This creates a linearly connected system. Another example involves the reaction of N,N'-bis-(2-cyanothiocarbonyl)pyrazine with sulfonyl azides to produce bicyclic 1,2,3-thiadiazoles linked by a piperazinyl group. nih.govurfu.ru Additionally, 1,3-dipolar cycloaddition of 5-azido-4-nitroimidazoles to β-azolylenamines can form novel imidazoles linearly connected to a 1,2,3-thiadiazole ring via a 1,2,3-triazole linker. rsc.orgx-mol.com
The table below provides examples of fused and linearly connected 1,2,3-thiadiazole systems.
Table 2: Examples of Fused and Linearly Connected 1,2,3-Thiadiazole Systems
| Heterocyclic System | Synthetic Approach | Reference |
|---|---|---|
| Fused 1,2,3-thiadiazoles | Traceless solid-phase synthesis from resin-bound acylhydrazones | tandfonline.com |
| Pyrrolo[d] uow.edu.auacs.orgmdpi.comthiadiazole carboxylates | Hurd-Mori reaction | researchgate.net |
| Benzo[1,2-d:4,5-d′]bis( uow.edu.auacs.orgmdpi.comthiadiazole) | Annulation of a BTD cycle with another thiadiazole ring | mdpi.com |
| 1,2,4-Triazole with 1,2,3-thiadiazole substituent | Cyclization of an isothiocyanic ester derived from a 1,2,3-thiadiazole | mdpi.com |
| Bicyclic 1,2,3-thiadiazoles with piperazinyl linker | Reaction of N,N'-bis-(2-cyanothiocarbonyl)pyrazine with sulfonyl azides | nih.govurfu.ru |
Reactivity and Reaction Mechanisms of 1,2,3 Thiadiazol 4 Amine
Ring-Cleavage and Rearrangement Pathways of the 1,2,3-Thiadiazole (B1210528) System
The 1,2,3-thiadiazole ring is known for its susceptibility to decomposition and rearrangement under various conditions, a characteristic that is central to its synthetic utility.
The 1,2,3-thiadiazole nucleus is notably unstable towards heat and light. These decomposition pathways often proceed with the extrusion of a molecule of nitrogen (N₂), leading to highly reactive intermediates. While specific studies on the 4-amino substituted derivative are less common, the general mechanisms are well-established for the parent ring system.
Thermal Decomposition: Upon heating, 1,2,3-thiadiazoles can undergo ring cleavage to expel dinitrogen, a thermodynamically favorable process. This decomposition is believed to generate a transient thioketene (B13734457) intermediate. The stability of this intermediate and the final products are highly dependent on the substituents present on the ring.
Photochemical Decomposition: Irradiation of 1,2,3-thiadiazoles with ultraviolet light also leads to the elimination of nitrogen. This photochemical process can result in the formation of several reactive species, including thiirenes and thioketenes. The exact nature of the intermediates and their subsequent reactions are influenced by the reaction conditions and the substitution pattern of the thiadiazole ring.
| Decomposition Method | Key Intermediates | Primary Products |
| Thermal | Thioketene | Varies with substituents |
| Photochemical | Thiirene, Thioketene | Varies with substituents |
The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, and 1,2,3-thiadiazoles can participate in a similar equilibrium. This process involves the reversible opening of the thiadiazole ring to form an α-diazothione intermediate. This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the ring. wikipedia.orgnih.gov The presence of an amino group at the 4-position can influence the position of this equilibrium. This rearrangement is a key step in many of the transformations that 1,2,3-thiadiazoles undergo. nih.gov
The general mechanism for the Dimroth-type rearrangement involves the cleavage of the N2-N3 bond of the thiadiazole ring, followed by rotation and subsequent ring closure. The open-chain α-diazothione species is a versatile intermediate that can undergo various subsequent reactions.
One of the most synthetically useful reactions of 1,2,3-thiadiazoles is their base-initiated ring cleavage. In the presence of a strong base, such as organolithium reagents or sodium amide, the thiadiazole ring fragments with the evolution of nitrogen gas to generate a highly nucleophilic alkynethiolate salt. researchgate.net This reaction provides a valuable route to functionalized alkynes.
The mechanism is thought to involve the deprotonation at the C5 position, followed by a concerted or stepwise ring-opening and nitrogen extrusion. The resulting alkynethiolate can then be trapped with various electrophiles, such as alkyl halides or carbonyl compounds, to afford a wide range of sulfur-containing organic molecules. researchgate.net
| Base | Typical Reaction Conditions | Product |
| n-Butyllithium | -60 °C | Lithium alkynethiolate |
| Sodamide | Liquid ammonia | Sodium alkynethiolate |
| Potassium t-butoxide | Tetrahydrofuran | Potassium alkynethiolate |
Under certain conditions, the 1,2,3-thiadiazole ring can rearrange to form other more stable heterocyclic systems. A notable example is the rearrangement of 5-amino-1,2,3-thiadiazoles to 5-mercapto-1,2,3-triazoles. researchgate.net This transformation is often facilitated by the presence of a base. The likely mechanism involves a Dimroth-type ring opening to an α-diazothioacetamide intermediate, followed by a ring closure involving the exocyclic amino group to form the more thermodynamically stable triazole ring. researchgate.netresearchgate.net
In some cases, under the influence of oxidizing agents containing halogens, 5-amino-1,2,3-thiadiazoles have been observed to anomalously rearrange to bis(triazolyl) disulfides, which can then be reduced to 5-mercapto-1,2,3-triazoles. researchgate.net The formation of thiatriazoles from 1,2,3-thiadiazol-4-amine is less commonly reported and may represent a more minor reaction pathway.
Electrophilic and Nucleophilic Reactions of the 1,2,3-Thiadiazole Nucleus
While the ring-cleavage and rearrangement reactions tend to dominate the chemistry of 1,2,3-thiadiazoles, the exocyclic amino group of this compound also undergoes characteristic reactions.
The primary amino group at the 4-position of the 1,2,3-thiadiazole ring behaves in a manner typical of aromatic amines, allowing for a range of functional group transformations.
Diazotization: The diazotization of this compound can be achieved by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures. byjus.comorganic-chemistry.org This reaction converts the primary amino group into a diazonium salt. Heterocyclic diazonium salts are often highly reactive intermediates that can be used in a variety of subsequent reactions, such as Sandmeyer-type reactions to introduce a range of substituents onto the thiadiazole ring. The stability of the diazonium salt is a critical factor in its synthetic utility.
The general mechanism of diazotization involves the formation of a nitrosonium ion (NO⁺) as the active electrophile, which then reacts with the amino group. byjus.com A series of proton transfers and the elimination of water lead to the formation of the diazonium ion.
Condensation Reactions: The amino group of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). wikipedia.org This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate. The formation of the imine is usually reversible and is driven to completion by the removal of water from the reaction mixture. wikipedia.org These condensation reactions provide a straightforward method for the elaboration of the 1,2,3-thiadiazole scaffold.
Nucleophilic Attack and Metallation of Ring Protons
The acidity of the ring protons in 1,2,3-thiadiazoles allows for deprotonation under suitable basic conditions, leading to the formation of organometallic intermediates that can be trapped by electrophiles. While specific studies on the metallation of this compound are not extensively documented, the reactivity of related substituted 1,2,3-thiadiazoles provides valuable insights.
Table 1: Metallation and Subsequent Reactions of a Substituted 1,2,3-Thiadiazole
| Starting Material | Reagent | Intermediate | Electrophile | Product | Reference |
| 5-phenyl-1,2,3-thiadiazole (B107965) | Methyllithium | 4-Lithio-5-phenyl-1,2,3-thiadiazole | Aldehydes/Ketones | 4-substituted-5-phenyl-1,2,3-thiadiazoles | thieme-connect.de |
Reactions with Alkyl Halides and Mesoionic Compound Formation
The nitrogen atoms in the 1,2,3-thiadiazole ring are susceptible to electrophilic attack, such as alkylation by alkyl halides. This reaction can lead to the formation of quaternary ammonium (B1175870) salts or mesoionic compounds. thieme-connect.de Mesoionic compounds are neutral species with delocalized positive and negative charges.
While specific examples of the alkylation of this compound are not extensively reported, the general reactivity pattern of 1,2,3-thiadiazoles suggests that the amino group would influence the site of alkylation. The exocyclic amino group, as well as the ring nitrogen atoms, are potential sites for alkylation. The formation of mesoionic 1,3,4-thiadiazoles is a known process, often involving the cyclization of N-acyl-N'-thioacylhydrazines. mdpi.comnih.gov The synthesis of mesoionic 1,2,3-thiadiazoles from this compound would likely involve initial modification of the amino group followed by a cyclization strategy.
Chemical Transformations of Exocyclic Functional Groups on 1,2,3-Thiadiazoles
The functional groups attached to the 1,2,3-thiadiazole scaffold can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Decarbonylation of Thiadiazolecarbaldehydes
While direct decarbonylation of 1,2,3-thiadiazole-4-carbaldehyde (B1301801) is not a commonly reported transformation, the aldehyde functionality serves as a versatile handle for various synthetic modifications. One notable reaction of 1,2,3-thiadiazole-4-carbaldehydes is their thermal rearrangement in the presence of amines to form 1,2,3-triazoles. thieme-connect.de This rearrangement proceeds through a ring-opening and recyclization mechanism, highlighting the reactivity of the thiadiazole ring under thermal conditions.
Table 2: Thermal Rearrangement of 1,2,3-Thiadiazole-4-carbaldehyde
| Starting Material | Reagent | Conditions | Product | Reference |
| 1,2,3-Thiadiazole-4-carbaldehyde | Amine | Thermal | 1,2,3-Triazole derivative | thieme-connect.de |
Functional Group Interconversions on the Thiadiazole Scaffold
The 4-amino group of this compound is a key functional group that can be transformed into a variety of other substituents, enabling the synthesis of a wide array of derivatives. Although specific examples for the 1,2,3-isomer are scarce, the chemistry of other amino-substituted thiadiazoles, such as 2-amino-1,3,4-thiadiazoles, provides a strong basis for potential transformations.
One of the most powerful methods for the conversion of an amino group on an aromatic ring is the Sandmeyer reaction. byjus.comwikipedia.org This reaction involves the diazotization of the amino group to form a diazonium salt, which can then be displaced by a variety of nucleophiles, including halides, cyanide, and hydroxyl groups. For instance, the Sandmeyer reaction has been successfully applied to ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate to introduce a bromine atom at the 5-position. nih.gov It is highly probable that this compound could undergo similar transformations, allowing for the introduction of a wide range of functional groups at the 4-position.
Other potential interconversions of the amino group include acylation to form amides, reaction with isocyanates to form ureas, and condensation with aldehydes or ketones to form Schiff bases. These transformations would provide access to a diverse library of 1,2,3-thiadiazole derivatives with potentially interesting chemical and biological properties.
Table 3: Potential Functional Group Interconversions of this compound (based on analogous reactions)
| Reaction Type | Reagents | Expected Product |
| Diazotization/Sandmeyer Reaction | NaNO₂, HX; CuX | 4-Halo-1,2,3-thiadiazole |
| Acylation | Acyl chloride or anhydride | N-(1,2,3-Thiadiazol-4-yl)amide |
| Urea Formation | Isocyanate | 1-(1,2,3-Thiadiazol-4-yl)-3-substituted urea |
| Schiff Base Formation | Aldehyde or Ketone | N-((1,2,3-Thiadiazol-4-yl)imino) derivative |
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Spectroscopic Characterization and Structural Elucidation of 1,2,3 Thiadiazol 4 Amine
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a pivotal technique for determining the molecular weight and elucidating the structural features of 1,2,3-Thiadiazol-4-amine through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound would confirm its molecular weight of 101.13 g/mol , corresponding to its molecular formula, C₂H₃N₃S.
The fragmentation pattern of 1,2,3-thiadiazoles is highly characteristic. The primary and most diagnostic fragmentation step involves the extrusion of a molecule of dinitrogen (N₂), a process that is energetically favorable and typical for this specific heterocyclic ring system. nih.gov This initial loss from the molecular ion (m/z 101) leads to the formation of a key fragment ion at m/z 73. Subsequent fragmentation of this ion and other pathways can lead to the formation of smaller, stable ions. The analysis of these fragments provides conclusive evidence for the arrangement of atoms within the 1,2,3-thiadiazole (B1210528) ring and the position of the amine substituent.
A summary of the plausible mass spectrometric data for this compound is presented below.
Table 1. Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Ratio | Proposed Ion Fragment | Formula of Fragment |
|---|---|---|
| 101 | Molecular Ion [M]⁺• | [C₂H₃N₃S]⁺• |
| 73 | [M - N₂]⁺• | [C₂H₃S]⁺• |
| 46 | [CH₂S]⁺• | [CH₂S]⁺• |
X-ray Diffraction Analysis for Solid-State Structure Determination
As of the last update, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published single-crystal X-ray diffraction data for the specific compound this compound. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles derived from experimental X-ray analysis is not available.
While structural data for numerous substituted or isomeric thiadiazole derivatives exist, presenting that information here would be scientifically inaccurate for the parent compound requested. The determination of the precise solid-state structure of this compound awaits future crystallographic studies. Such an analysis would be essential to definitively characterize its molecular geometry, intermolecular interactions (such as hydrogen bonding from the amine group), and crystal packing arrangement.
Computational and Theoretical Chemistry Studies of 1,2,3 Thiadiazol 4 Amine
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the electronic properties and reactivity of a molecule from first principles.
Electronic Structure and Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals - FMO)
An analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For 1,2,3-Thiadiazol-4-amine, such calculations would pinpoint the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attack. While DFT studies have been performed on various 1,3,4-thiadiazole (B1197879) derivatives, showing how substituents affect the FMO energies, specific data for the 1,2,3-thiadiazole (B1210528) isomer is not found in the searched literature. tandfonline.com
Prediction of Chemical Reactivity Parameters and Sites
From the FMO energies, a range of chemical reactivity descriptors can be calculated. These include electronegativity, chemical hardness and softness, and the electrophilicity index. These parameters quantify the molecule's resistance to change in its electron distribution and its propensity to react. Fukui functions can further be used to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For related thiadiazole compounds, these parameters have been used to explain their interaction mechanisms, but equivalent predictive data for this compound are absent from the literature.
Tautomeric Equilibria and Conformational Preferences
The this compound molecule can potentially exist in different tautomeric forms, such as the amino and imino forms. Computational studies would be essential to determine the relative stability of these tautomers in the gas phase and in different solvents. Such studies on the related 2-amino-1,3,4-thiadiazole (B1665364) have shown that the amino form is generally the most stable. These calculations help in understanding which form is likely to be present under specific experimental conditions, which is crucial for interpreting its chemical and biological behavior. However, specific studies detailing the tautomeric and conformational landscape of this compound are not documented in the available research.
Molecular Modeling and Simulation Approaches
Beyond the properties of a single molecule, molecular modeling and simulations can shed light on the collective behavior of molecules in condensed phases and their interactions with biological targets.
Ligand-Target Interactions in Biological Systems (Mechanistic Insights)
Given that many thiadiazole isomers exhibit biological activity, molecular docking studies are a common computational approach to investigate how they might interact with protein targets. These simulations predict the preferred binding orientation and affinity of a ligand within the active site of a receptor, providing mechanistic hypotheses for its biological effects. Such studies on 1,3,4-thiadiazole derivatives have provided insights into their potential as enzyme inhibitors. A similar computational investigation for this compound would be necessary to explore its pharmacological potential, but no such studies have been published in the reviewed scientific literature.
Structure-Property Relationship (SPR) Derivations from Computational Data
Computational studies, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in elucidating the link between the molecular structure of a compound and its observed properties. For derivatives of the 1,2,3-thiadiazole scaffold, these theoretical investigations have provided significant insights into the structural features that govern their biological activities.
Research on a series of 1,2,3-thiadiazole thioacetanilide (B1681303) analogues has utilized both two-dimensional (2D) and three-dimensional (3D) QSAR studies to determine the structural requirements for potent inhibitory activity against HIV-1 non-nucleoside reverse transcriptase (NNRTIs). nih.gov This approach operates on the principle that variations in the biological properties of a set of compounds can be directly correlated with changes in their molecular features. nih.gov
The 2D-QSAR models, developed using multiple linear regression, and 3D-QSAR models, using the k-nearest neighbor molecular field analysis (k-NN MFA) approach, have successfully created predictive models for the anti-HIV activity of these derivatives. nih.gov These models highlight that hydrophobic and electrostatic effects are the dominant factors in determining the binding affinities of these compounds. nih.gov The robustness of these models is demonstrated by high correlation coefficients (r²) and cross-validated correlation coefficients (q²). nih.gov
For instance, a 2D-QSAR study yielded a model with an r² of 0.97 and a q² of 0.94. nih.gov Similarly, the 3D-QSAR study produced a model with an r² of 0.97 and a q² of 0.89. nih.gov Such high statistical significance indicates a strong predictive capability, allowing for the virtual screening and design of new, potentially more potent, inhibitors based on the 1,2,3-thiadiazole framework. nih.gov Docking analyses further support these findings, suggesting that newly designed series based on these models have a comparable binding affinity to standard compounds. nih.gov
These computational derivations provide a theoretical foundation for understanding how specific substitutions on the 1,2,3-thiadiazole ring influence its interaction with biological targets. By quantifying the effects of steric, electrostatic, and hydrophobic fields, researchers can rationally design novel derivatives with enhanced activity.
Interactive Data Table 1: Statistical Results of QSAR Studies on 1,2,3-Thiadiazole Derivatives
This table summarizes the statistical validation parameters from QSAR studies on 1,2,3-thiadiazole thioacetanilide derivatives as HIV-1 RT inhibitors. nih.gov
| QSAR Model | Method | r² (non-cross-validated) | q² (leave-one-out cross-validated) | Dominant Molecular Effects |
| 2D-QSAR | Multiple Linear Regression | 0.97 | 0.94 | Hydrophobic, Electrostatic |
| 3D-QSAR | k-Nearest Neighbor MFA | 0.97 | 0.89 | Hydrophobic, Electrostatic |
Interactive Data Table 2: Interpretation of Molecular Descriptors in QSAR for the 1,2,3-Thiadiazole Scaffold
This table explains the significance of different molecular fields as determined by computational studies on 1,2,3-thiadiazole derivatives. nih.gov
| Molecular Descriptor Field | Description | Implication for Structure-Property Relationship |
| Steric Field | Describes the spatial arrangement and bulk of substituents. | Modifications to the size and shape of groups attached to the thiadiazole ring can influence the fit within a biological target's binding site. |
| Electrostatic Field | Represents the distribution of positive and negative charges on the molecule's surface. | The presence of electron-donating or electron-withdrawing groups can alter the electrostatic potential, affecting interactions like hydrogen bonds and polar contacts. |
| Hydrophobic Field | Indicates the water-repelling (lipophilic) or water-attracting (hydrophilic) nature of different molecular regions. | Modulating the hydrophobicity of substituents can enhance membrane permeability and improve binding to hydrophobic pockets in target proteins. |
Applications of 1,2,3 Thiadiazol 4 Amine in Advanced Chemical Fields
Role in Organic Synthesis as Versatile Building Blocks and Intermediates
The 1,2,3-thiadiazole (B1210528) ring is a source of highly reactive intermediates, making it a valuable tool for synthetic chemists. This reactivity is centered on the ring's susceptibility to decomposition upon thermal or photochemical induction, leading to the extrusion of molecular nitrogen. e-bookshelf.de
Precursors for the Generation of Thioketenes, Thiirenes, and Alkynes
A significant application of 1,2,3-thiadiazoles in organic synthesis is their role as precursors to transient, high-energy species. The thermal or photochemical decomposition of the 1,2,3-thiadiazole ring is a well-established method for generating reactive intermediates. e-bookshelf.de This process typically involves the loss of a stable dinitrogen molecule (N₂), a strong thermodynamic driving force for the reaction. e-bookshelf.de
The decomposition pathway can lead to several key intermediates:
Thiirenes: The initial fragmentation is believed to form a short-lived, three-membered thiirene ring.
Thioketenes: Thiirenes can subsequently rearrange to form thioketenes, which are versatile reagents in their own right.
Alkynes: Further decomposition of the intermediate, involving the loss of a sulfur atom, provides a pathway to alkynes. This transformation is particularly useful for generating alkynes from carbonyl compounds via their hydrazones, which are precursors to the thiadiazole ring in what is known as the Hurd-Mori synthesis. isres.org
This cascade of reactive intermediates allows chemists to access molecules that would be difficult to synthesize through other means, cementing the role of 1,2,3-thiadiazoles as valuable synthetic tools. e-bookshelf.de
Synthetic Utility in the Construction of Complex Organic Molecules
Beyond generating reactive intermediates, the 1,2,3-thiadiazole moiety itself serves as a building block in the synthesis of more elaborate molecular architectures. The ring can be incorporated into larger structures which may later be modified, or the thiadiazole can be constructed as part of a multi-step synthesis of a complex target. mdpi.com For instance, substituted 1,2,3-thiadiazole-5-carboxylates can be synthesized and subsequently reacted with hydrazine to form acetanilide (B955) derivatives. These intermediates can then undergo cyclization to create fused heterocyclic systems, such as 1,2,4-triazoles bearing a 1,2,3-thiadiazole substituent. mdpi.com This strategy highlights the utility of the 1,2,3-thiadiazole core as a stable scaffold for further chemical elaboration.
Contributions to Medicinal Chemistry Research (Molecular and Mechanistic Focus)
Derivatives of 1,2,3-thiadiazole are recognized for their broad spectrum of biological activities, making them a significant scaffold in medicinal chemistry and drug discovery. mdpi.com The unique electronic properties and geometry of the ring allow for diverse interactions with biological targets. Research in this area focuses on understanding these interactions at a molecular level to design more potent and specific therapeutic agents. mdpi.com
Structure-Activity Relationship (SAR) Studies for Biological Activity
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the 1,2,3-thiadiazole scaffold. These studies involve systematically modifying the structure of a parent compound and assessing how these changes affect its biological activity. For 1,2,3-thiadiazole derivatives, SAR has been explored across various activities, including antiviral, antifungal, and anticancer applications. mdpi.com
For example, in the development of anti-HIV agents, SAR studies on thioacetanilide-based 1,2,3-thiadiazoles revealed that the introduction of a nitro group on an associated phenyl ring significantly enhanced antiviral efficacy. mdpi.com Similarly, studies on piperidine-based 1,2,3-thiadiazoles showed that chlorine substitution and the position of substituents on a phenyl ring were critical determinants of antiviral potency. mdpi.com These studies provide a rational basis for the design of new derivatives with improved therapeutic profiles.
| Compound Class | Biological Target/Activity | Key SAR Findings |
| Thioacetanilide (B1681303) 1,2,3-thiadiazoles | Anti-HIV | Introduction of a nitro group on the phenyl ring significantly increases potency. mdpi.com |
| Piperidine-based 1,2,3-thiadiazoles | Antiviral (Hepatitis B) | Chlorine substitution enhances activity; para-substituted phenyl rings show more cytotoxicity than ortho-substituted ones. mdpi.com |
| Phenyl-substituted 1,2,3-thiadiazoles | Anti-HIV-1 | A 2,4-dibromo substitution on the phenyl ring at the 5-position results in a highly potent agent. mdpi.com |
| Quinoline-based 1,2,3-thiadiazoles | Antiamoebic | 4-bromophenyl and furan-based substituents lead to potent activity against E. histolytica. mdpi.com |
Design of Ligands for Metal Complexation and Coordination Chemistry
Heterocyclic compounds containing nitrogen and sulfur atoms, such as aminothiadiazoles, are excellent candidates for use as ligands in coordination chemistry. The lone pairs of electrons on these heteroatoms can form coordinate bonds with metal ions, leading to the formation of stable metal complexes. The design of such ligands is an active area of research, as the resulting complexes often exhibit unique chemical properties and enhanced biological activities compared to the free ligands. While extensive research exists on the coordination chemistry of other thiadiazole isomers, the specific use of 1,2,3-thiadiazol-4-amine as a ligand is a more specialized field. Generally, the coordination can occur through the ring nitrogen atoms or the exocyclic amino group, allowing for various binding modes (monodentate, bidentate, or bridging) depending on the metal ion and reaction conditions.
Rational Design of Potential Antimicrobial Agents (In Vitro and Mechanistic Studies)
The 1,2,3-thiadiazole nucleus is a key component in the rational design of new antimicrobial agents. Researchers have synthesized and evaluated various derivatives for their efficacy against a range of bacterial and fungal pathogens. nih.gov These studies often involve modifying the substituents on the thiadiazole ring to enhance potency and selectivity.
In vitro studies have demonstrated that certain 1,2,3-thiadiazole derivatives possess significant antimicrobial capabilities. For instance, a study investigating newly synthesized 1,2,3-thia- and selenadiazole compounds revealed notable activity against several microbial strains. The minimum inhibitory concentration (MIC) for these compounds was found to be in the range of 0.625 to 6.25 μg/mL, indicating potent antimicrobial effects. nih.gov One derivative was particularly active against the Gram-negative bacterium Escherichia coli, while another showed high activity against the Gram-positive Staphylococcus aureus. nih.gov All tested compounds were active against the yeast-like fungus Candida albicans. nih.gov
Further research into hybrid molecules incorporating the 1,2,3-thiadiazole ring has also yielded promising results. A series of 4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamides were synthesized and tested for antifungal properties. ingentaconnect.com One compound from this series demonstrated good activity against Cercospora arachidicola, comparable to commercial fungicides. ingentaconnect.com Another comprehensive screening of 1,2,3-thiadiazole carboxamide derivatives identified compounds with broad-spectrum fungicidal activity, showing high inhibition rates against pathogens like Alternaria solani, Corynespora cassiicola, and Rhizoctonia solani. encyclopedia.pub
Table 1: In Vitro Antimicrobial Activity of Selected 1,2,3-Thiadiazole Derivatives
| Compound Type | Target Microorganism | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Substituted 1,2,3-thiadiazole | Candida albicans | MIC | 0.625 - 6.25 µg/mL | nih.gov |
| Substituted 1,2,3-thiadiazole | Escherichia coli | MIC | 0.625 - 6.25 µg/mL | nih.gov |
| Substituted 1,2,3-thiadiazole | Staphylococcus aureus | MIC | 0.625 - 6.25 µg/mL | nih.gov |
| 1,2,3-Thiadiazole Carboxamide | Alternaria solani | Inhibition | 100% | encyclopedia.pub |
| 1,2,3-Thiadiazole Carboxamide | Corynespora cassiicola | Inhibition | 95% | encyclopedia.pub |
Exploration as Potential Anticancer Agents (Cellular Mechanism Studies)
The 1,2,3-thiadiazole scaffold has been identified as a promising pharmacophore for the development of novel anticancer therapeutics. nih.govresearchgate.net A key strategy has been its use as a bioisostere to replace unstable structural elements in known anticancer agents, leading to derivatives with improved activity and stability. nih.gov
A significant area of investigation involves 1,2,3-thiadiazole analogs of combretastatin A-4 (CA-4), a natural product known for its ability to inhibit tubulin polymerization. nih.gov Microtubules are essential for numerous cellular processes, including mitosis, making them a prime target in cancer therapy. nih.gov Researchers designed and synthesized analogs where the olefin group of CA-4 was replaced by a 1,2,3-thiadiazole ring. These compounds exhibited potent cytotoxic activity against several human cancer cell lines, including human myeloid leukemia (HL-60) and human colon adenocarcinoma (HCT-116). nih.gov Several of these derivatives displayed cytotoxic activity with IC50 values in the nanomolar range, comparable to or even lower than CA-4. nih.gov Mechanistic studies confirmed that these 1,2,3-thiadiazole compounds inhibit tubulin polymerization and arrest the cell cycle in the G2/M phase, consistent with the mechanism of other tubulin-targeting agents. nih.gov Furthermore, selected derivatives significantly reduced tumor growth in a mouse sarcoma model, with efficacy comparable or superior to CA-4. nih.gov
Other studies have also highlighted the in vitro antitumor potential of 1,2,3-thiadiazole derivatives against a panel of human cancer cell lines. nih.gov For example, certain carbaldehyde and benzene derivatives of 1,2,3-thiadiazole were active against colon cancer (SW480, HCT116) and breast cancer (MCF-7) cell lines, with the benzene derivative showing greater potency than the reference drug 5-fluorouracil in some cases. nih.gov
Table 2: Cytotoxic Activity of Selected 1,2,3-Thiadiazole Derivatives Against Human Cancer Cell Lines
| Derivative Type | Cancer Cell Line | Activity Measurement | Result (IC₅₀) | Reference |
|---|---|---|---|---|
| CA-4 Analog | Human Myeloid Leukemia (HL-60) | Cytotoxicity | 13.4 - 86.6 nM | nih.gov |
| CA-4 Analog | Colon Adenocarcinoma (HCT-116) | Cytotoxicity | 13.4 - 86.6 nM | nih.gov |
| CA-4 Analog | Endothelial Cells (HMEC-1) | Cytotoxicity | 13.4 - 86.6 nM | nih.gov |
| Benzene Derivative | Colon Cancer (SW480) | Antitumor Activity | 1.8 µg/mL | nih.gov |
| Benzene Derivative | Colon Cancer (HCT116) | Antitumor Activity | 2.5 µg/mL | nih.gov |
Applications in Agrochemistry
In the field of agrochemistry, derivatives of 1,2,3-thiadiazole have been developed primarily for their potent biological activities against plant pathogens. acs.orgnih.govresearchgate.net The unique structure of the thiadiazole ring contributes to the efficacy of these compounds in plant protection. ingentaconnect.com
Development of Fungicides and Herbicides
Fungicides: The 1,2,3-thiadiazole moiety is a core component of several powerful fungicides used to protect crops. acs.orgnih.govresearchgate.net One notable commercialized product is tiadinil, which functions as a plant activator by inducing systemic acquired resistance in plants against pathogens. nih.gov Building on this, researchers have designed novel fungicides by combining the 1,2,3-thiadiazole scaffold with other active substructures. For example, a series of 1,2,3-thiadiazole-based strobilurins were synthesized and evaluated. acs.orgnih.govresearchgate.net One compound from this series, 8a, demonstrated excellent fungicidal activity against a broad spectrum of plant pathogens, including Gibberella zeae, Sclerotinia sclerotiorum, and Rhizoctonia cerealis. nih.govresearchgate.net Its efficacy, measured by EC50 values, was significantly greater than that of commercial fungicides like kresoxim-methyl and azoxystrobin against certain fungi. nih.gov Field trials on cucumbers confirmed that this compound provided comparable or better control of diseases like powdery mildew (Sphaerotheca fuliginea) and downy mildew (Pseudoperonspora cubensis) than existing treatments. nih.gov
Herbicides: While the broader class of thiadiazoles, particularly the 1,3,4-isomer, has been successfully developed into commercial herbicides, specific research detailing the application of this compound or its close derivatives as herbicides is not extensively documented in the available scientific literature. ingentaconnect.comresearchgate.net
Role as Insecticide Synergists
Current research literature does not provide significant evidence for the role of this compound or its derivatives as insecticide synergists. However, studies have shown that some 1,2,3-thiadiazole compounds possess direct insecticidal activity. For instance, certain N-tert-butyl-N,N′-diacylhydrazines containing a 1,2,3-thiadiazole ring exhibited notable mortality rates against agricultural pests like Plutella xylostella L. (diamondback moth) and the disease vector Culex pipiens pallens. mdpi.com
Integration in Materials Science and Engineering
The integration of heterocyclic compounds into advanced materials is an active area of research. Thiadiazoles, as a class, are known for their thermal stability and electrochemical properties, making them candidates for applications in optics and electrochemistry. nih.gov
Components in Polymer Synthesis and Materials Development
Despite the known stability and electronic properties of the thiadiazole ring system, there is a lack of specific research in the current scientific literature on the use of this compound or its derivatives as components in polymer synthesis or for the development of new materials.
Development of Dyes and Pigments (e.g., Azo Dyes)
The 4-amino group on the 1,2,3-thiadiazole ring provides a diazotizable amine, a key functional group for the synthesis of azo dyes. In principle, this compound can be converted to a diazonium salt and subsequently coupled with various aromatic compounds (coupling components) to produce a range of azo dyes.
However, a comprehensive review of scientific literature indicates that research in this area has overwhelmingly focused on the synthesis of azo dyes from 2-amino-1,3,4-thiadiazole (B1665364) derivatives. These 1,3,4-thiadiazole-based dyes are noted for their bright colors and have been successfully applied to synthetic fibers like polyester. The synthesis typically involves a conventional diazotization-coupling sequence, and numerous studies have characterized the resulting dyes.
Research in Organic Electronic and Optoelectronic Devices
Thiadiazole rings are known for their electron-deficient nature, making them valuable building blocks for n-type organic semiconductors used in electronic and optoelectronic devices. These materials are integral to technologies such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Research in this field has primarily utilized more complex, fused heterocyclic systems that incorporate a thiadiazole ring. For instance, derivatives of benzo[1,2-c;4,5-c′]bisthiadiazole and 4-bromobenzo[1,2-d:4,5-d′]bis(thiadiazole) have been investigated as electron-withdrawing components in donor-acceptor type materials for optoelectronic applications. While the latter compound contains the 1,2,3-thiadiazole core, it is part of a larger, fused aromatic system.
There is no significant body of research focusing on the use of the simple, non-fused this compound as a primary building block for materials in organic electronic devices. The exploration of its potential in this advanced field remains a prospective area for future investigation.
Exploration in Liquid Crystal Technology
Heterocyclic compounds are of great interest in the design of novel thermotropic liquid crystals due to their ability to form part of the rigid core of mesogenic molecules. The specific geometry and polarity of the heterocyclic ring can significantly influence the resulting liquid crystalline properties.
Currently, there is no available research in the scientific literature on the synthesis or investigation of liquid crystalline materials derived from this compound. Its potential to act as a core component in mesogenic structures has not been explored.
Studies on Corrosion Inhibition
Organic compounds containing heteroatoms like nitrogen and sulfur, along with aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. They function by adsorbing onto the metal surface, creating a protective barrier that slows down the corrosion process. Thiadiazole derivatives are well-suited for this application due to the presence of both nitrogen and sulfur atoms and the aromatic nature of the ring.
Numerous studies have confirmed the efficacy of various 2-amino-1,3,4-thiadiazole derivatives as corrosion inhibitors for mild steel and aluminum in acidic media. Compounds such as 2-amino-5-ethyl-1,3,4-thiadiazole and 5-amino-1,3,4-thiadiazole-2-thiol have demonstrated high inhibition efficiencies, with their adsorption behavior often following the Langmuir isotherm, suggesting the formation of a stable protective monolayer on the metal surface. The inhibition mechanism is generally attributed to a combination of physical and chemical adsorption.
Despite the extensive research on its 1,3,4-isomer, there are no specific studies reported on the use of this compound as a corrosion inhibitor. The potential effectiveness of this specific compound in preventing metal corrosion remains an uninvestigated topic.
Future Directions and Emerging Research Avenues for 1,2,3 Thiadiazol 4 Amine Chemistry
Development of Green and Sustainable Synthetic Methodologies
The synthesis of 1,2,3-thiadiazoles has traditionally relied on methods like the Hurd-Mori reaction, which involves reagents such as thionyl chloride. mdpi.comwikipedia.orgacs.org While effective, these conventional methods often involve harsh conditions and hazardous reagents, prompting a shift towards more environmentally benign processes. Future research will increasingly prioritize the development of green and sustainable synthetic strategies.
Emerging greener approaches for thiadiazole synthesis include microwave irradiation, ultrasonic-assisted synthesis, and the use of eco-friendly solvents and catalysts. benthamdirect.comnanobioletters.combohrium.com These techniques offer significant advantages over conventional methods, such as reduced reaction times, lower energy consumption, and often higher yields (ranging from 75-90%). nanobioletters.com For instance, microwave-assisted synthesis has been shown to produce thiadiazole derivatives in minutes compared to hours required for conventional heating. nanobioletters.com
Future research avenues will likely focus on:
Catalyst Development: Expanding the use of metal-free catalysts, such as TBAI (tetrabutylammonium iodide), and heterogeneous catalysts that can be easily recovered and reused. scispace.comrsc.orgorganic-chemistry.org Vanadium-based heterogeneous catalysts, for example, have demonstrated high efficiency in synthesizing fused thiadiazole systems in ethanol (B145695) at room temperature. scispace.comrsc.org
Solvent-Free Reactions: Perfecting solvent-free reaction conditions, such as grinding and ball milling, to minimize waste and environmental impact. benthamdirect.combohrium.com
Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions that build molecular complexity in a single step, improving atom economy and process efficiency. scispace.comtandfonline.com
Table 1: Comparison of Green Synthetic Methodologies for Thiadiazole Synthesis
| Methodology | Typical Conditions | Advantages | Potential for 1,2,3-Thiadiazol-4-amine |
|---|---|---|---|
| Microwave Irradiation | 300-800 W, 1-5 minutes | Rapid heating, shorter reaction times, improved yields. nanobioletters.comresearchgate.net | High potential for accelerating cyclization steps and subsequent functionalization reactions. |
| Ultrasonic Irradiation | Room temperature, 20-30 minutes | Enhanced mass transfer, improved yields, mild conditions. nanobioletters.com | Suitable for heat-sensitive starting materials and reagents. |
| Heterogeneous Catalysis | V₂O₅/FAp, Ethanol, Room Temp | Catalyst reusability, easy product separation, mild conditions. scispace.comrsc.org | Development of specific catalysts for regioselective synthesis of 4-amino derivatives. |
| Metal-Free Catalysis | TBAI, elemental sulfur | Avoids toxic metal waste, cost-effective. organic-chemistry.org | Greener alternative to traditional Hurd-Mori synthesis. |
| Multi-Component Reactions | One-pot, various catalysts | High atom economy, reduced waste, operational simplicity. scispace.com | Efficient assembly of complex 1,2,3-thiadiazole (B1210528) structures from simple precursors. |
Advanced Spectroscopic and Analytical Techniques for In-Situ Monitoring
While the structural characterization of stable 1,2,3-thiadiazole derivatives is well-established using techniques like NMR (¹H, ¹³C), IR, and mass spectrometry, the future lies in the real-time, in-situ monitoring of their formation. mdpi.comsciensage.info This approach provides deep mechanistic insights, allows for precise reaction control, and facilitates rapid optimization of reaction conditions.
The Hurd-Mori synthesis and related cyclizations involve reactive intermediates, and understanding their transient existence is key to improving reaction efficiency and selectivity. wikipedia.org Future research will focus on adapting advanced analytical techniques for this purpose:
Process Analytical Technology (PAT): Implementing in-situ spectroscopic probes (e.g., ReactIR, Raman spectroscopy, process NMR) into reaction vessels. This would allow for continuous tracking of the concentrations of reactants, intermediates, and products, enabling the creation of detailed reaction kinetic profiles.
Hyphenated Techniques: The use of hyphenated techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for real-time reaction analysis can identify and quantify trace byproducts and intermediates.
Advanced NMR Methods: Beyond standard characterization, 2D NMR techniques like COSY, HSQC, and HMBC are crucial for the unambiguous structural assignment of complex, highly substituted 1,2,3-thiadiazole derivatives. mdpi.com Future applications could involve flow-NMR systems for continuous, non-invasive monitoring of reaction streams.
The data gathered from these in-situ techniques will be invaluable for understanding reaction mechanisms, identifying rate-limiting steps, and ensuring the safe scale-up of synthetic processes for this compound and its derivatives.
Predictive Modeling and Machine Learning in Compound Design and Synthesis
Computational chemistry and artificial intelligence are set to revolutionize the discovery and synthesis of new 1,2,3-thiadiazole compounds. Predictive modeling can significantly reduce the time and cost associated with experimental research by prioritizing the most promising synthetic targets and reaction conditions.
Future research in this area will likely encompass:
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to predict the reactivity, regioselectivity, and stereoselectivity of reactions involving the 1,2,3-thiadiazole ring. sciepub.comresearchgate.net Such models can elucidate reaction mechanisms and predict the geometric and electronic properties of novel derivatives, guiding the rational design of compounds with specific characteristics. sciepub.comnih.gov
Machine Learning (ML) for Synthesis Prediction: Training ML algorithms on existing reaction data to predict the outcomes of new synthetic transformations. These models can help chemists select the optimal reagents, catalysts, and conditions to maximize the yield of desired 1,2,3-thiadiazole products.
Quantitative Structure-Activity Relationship (QSAR) and ML for Drug Design: Developing sophisticated QSAR and ML models to predict the biological activity of novel this compound derivatives. researchgate.netacs.org By identifying key structural features responsible for a desired therapeutic effect, these models can guide the design of more potent and selective drug candidates, as has been demonstrated for other thiadiazole isomers. acs.orgresearchgate.net
Table 2: Role of Predictive Modeling in 1,2,3-Thiadiazole Chemistry
| Modeling Approach | Application Area | Predicted Parameters | Expected Outcome |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism & Design | Transition state energies, molecular orbitals, bond angles, electronic properties. sciepub.comresearchgate.net | Rationalization of observed reactivity and regioselectivity; design of novel structures with tailored electronic properties. |
| Machine Learning (Synthesis) | Synthetic Route Optimization | Reaction yield, optimal conditions (temperature, solvent), catalyst choice. | Accelerated discovery of efficient synthetic pathways; reduction of experimental effort. |
| QSAR / Machine Learning (Design) | Drug & Materials Discovery | Biological activity (e.g., IC₅₀), toxicity, pharmacokinetic properties (ADME/T). researchgate.netnih.gov | In-silico screening of virtual libraries; design of potent and selective bioactive compounds or functional materials. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The 1,2,3-thiadiazole ring is not merely a stable scaffold but a versatile intermediate capable of undergoing a variety of chemical transformations. osi.lv A significant future direction involves harnessing its unique reactivity to access novel chemical space. Research will move beyond established methods to explore unconventional transformations.
Key areas of emerging research include:
Denitrogenative Reactions: The thermal, photochemical, or transition-metal-catalyzed extrusion of N₂ from the 1,2,3-thiadiazole ring generates highly reactive intermediates like α-diazothiones and thiirenes. researchgate.net Future work will focus on trapping these intermediates in novel annulation and cycloaddition reactions to construct complex heterocyclic systems that are otherwise difficult to access. researchgate.net
Cross-Coupling and C-H Functionalization: Modern cross-coupling reactions (e.g., Suzuki, Stille) are being applied to functionalize the 1,2,3-thiadiazole core. nih.gov A major emerging frontier is the direct C-H functionalization of the thiadiazole ring, which avoids the need for pre-functionalized starting materials (e.g., halogenation), thereby streamlining synthesis and reducing waste.
Rearrangements and Ring Transformations: The 1,2,3-thiadiazole nucleus can undergo rearrangement to other heterocyclic systems, such as 1,2,3-triazoles. thieme-connect.deosi.lv A deeper investigation into the scope and mechanism of these transformations could yield efficient synthetic routes to a variety of valuable heterocyclic compounds.
These explorations will expand the synthetic utility of this compound, allowing it to serve as a versatile building block for a much wider range of complex molecular architectures.
Interdisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science
The true potential of this compound chemistry will be realized through its integration with other scientific disciplines. The unique structural and electronic properties of this scaffold make it an attractive candidate for applications beyond traditional organic synthesis.
Chemical Biology: The diverse biological activities reported for 1,2,3-thiadiazoles, including anticancer, antiviral, and antifungal properties, position them as privileged structures in drug discovery. mdpi.com Future interdisciplinary research will involve:
Mechanism-of-Action Studies: Synthesizing probes based on the this compound core to identify and validate biological targets.
Rational Drug Design: Combining synthetic chemistry with computational modeling and biological screening to develop next-generation therapeutic agents. nih.gov The 2-amino-1,3,4-thiadiazole (B1665364) scaffold has already been successfully exploited in this manner to discover enzyme inhibitors. acs.org
Materials Science: The electron-deficient nature of the 1,2,3-thiadiazole ring suggests potential applications in the design of novel organic functional materials. thieme-connect.de Emerging research at this interface will focus on:
Organic Electronics: Incorporating the 1,2,3-thiadiazole moiety into conjugated polymers and small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The related benzo[1,2-d:4,5-d′]bis( mdpi.combenthamdirect.comnanobioletters.comthiadiazole) has already shown promise as an electron-accepting material. nih.gov
Corrosion Inhibitors: Exploring the ability of amino-thiadiazole derivatives to act as effective corrosion inhibitors for metals, a known application for other thiadiazole isomers. isres.org
Table 3: Potential Interdisciplinary Applications of this compound Derivatives
| Research Area | Application | Rationale |
|---|---|---|
| Chemical Biology | Anticancer Agents | The thiadiazole ring is a bioisostere of other key biological heterocycles and can interfere with cellular processes. mdpi.comnih.gov |
| Antiviral Agents | Derivatives have shown activity against viruses like the Tobacco Mosaic Virus (TMV). mdpi.com | |
| Antifungal/Plant Activators | The scaffold is present in compounds with known fungicidal properties and can induce systemic resistance in plants. mdpi.commdpi.com | |
| Materials Science | Organic Semiconductors | The electron-deficient nature of the ring is suitable for creating n-type or ambipolar organic electronic materials. nih.gov |
| Polymer Components | The ring can be incorporated into polymer backbones to tune electronic and physical properties. thieme-connect.de | |
| Corrosion Inhibitors | The nitrogen and sulfur atoms can coordinate to metal surfaces, forming a protective layer. isres.org |
Q & A
Basic Research Question
- NMR Spectroscopy : and NMR confirm the amine and thiadiazole ring protons/carbons. The amine proton typically appears as a singlet at δ 5.5–6.5 ppm, while aromatic protons resonate at δ 7.0–8.5 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves molecular geometry and hydrogen-bonding networks. For example, SHELXL refinement reveals dihedral angles between thiadiazole and aromatic rings (e.g., 18.2°–30.3°), critical for understanding conformational flexibility .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 177.23 for ) and fragmentation patterns .
How can molecular docking studies predict the biological activity of this compound derivatives?
Advanced Research Question
Computational approaches like molecular docking (AutoDock Vina, Schrödinger Suite) evaluate binding affinities to target proteins (e.g., antimicrobial enzymes or cancer receptors). Methodological steps include:
- Protein Preparation : Retrieve target structures (PDB ID) and optimize via hydrogen-bond network correction.
- Ligand Preparation : Generate 3D conformers of thiadiazole derivatives and assign partial charges (e.g., AM1-BCC).
- Docking Parameters : Use a grid box centered on the active site, with exhaustiveness set to 20 for robust sampling .
- Validation : Compare docking scores (e.g., binding energy ≤ −7.0 kcal/mol) with experimental IC values to refine predictive models .
What challenges arise in resolving crystal structures of this compound derivatives, and how can they be addressed?
Advanced Research Question
Common challenges include:
- Disorder and Twinning : Flexible substituents (e.g., aromatic rings) cause electron density ambiguities. Apply SHELXD for twin-law detection and SHELXL restraints (e.g., RIGU, SIMU) to model disorder .
- Hydrogen Bonding Ambiguities : Use high-resolution data (≤0.8 Å) and isotropic refinement for N–H···N interactions. Restraints on values improve model stability .
- Data Collection : Optimize crystal mounting (low-temperature N stream) to mitigate radiation damage during synchrotron experiments .
How can researchers reconcile discrepancies in reported biological activities of this compound analogs?
Advanced Research Question
Discrepancies often stem from:
- Structural Variations : Minor substituent changes (e.g., fluorine vs. methyl groups) alter lipophilicity and target binding. Perform QSAR analysis using descriptors like logP and polar surface area to correlate structure-activity trends .
- Assay Conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs. Control variables such as pH, temperature, and solvent (DMSO concentration ≤1%) .
- Mechanistic Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target engagement and quantify binding kinetics .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Waste Management : Segregate thiadiazole-containing waste in labeled containers for incineration by licensed hazardous waste facilities .
- Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile byproducts (e.g., HS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
